

1-Bromonaphthalene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromonaphthalene

Cat. No.: B7761076

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Technical Guide: 1-Bromonaphthalene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core physicochemical properties of **1-bromonaphthalene**, a key reagent in organic synthesis. It includes its molecular formula, weight, and other critical data, alongside a detailed experimental protocol for its preparation.

Core Compound Data: 1-Bromonaphthalene

1-Bromonaphthalene, also known as α -bromonaphthalene, is an aromatic organic compound. [1] It is one of two isomers of bromonaphthalene, the other being 2-bromonaphthalene. [1] Under standard conditions, it exists as a colorless to light yellow, oily liquid with a pungent odor. [2][3] Its high refractive index makes it useful as an immersion fluid in microscopy and for the refraction of crystals. [1] In chemical synthesis, it serves as a precursor for various substituted naphthalene derivatives, often through reactions like Suzuki-Miyaura couplings and the formation of Grignard reagents.

Physicochemical and Spectroscopic Properties

The quantitative properties of **1-bromonaphthalene** are summarized below. This data is essential for its application in experimental and developmental chemistry.

Property	Value
Molecular Formula	C ₁₀ H ₇ Br
Molecular Weight	207.07 g/mol
CAS Number	90-11-9
Appearance	Thick, colorless to light yellow oily liquid
Density	1.48 g/mL at 20 °C
Melting Point	-2 to -1 °C (Exists in two solid forms with melting points of 0.2-0.7 °C and 6.2 °C)
Boiling Point	281 °C (at 1013 hPa / 760 mmHg)133-134 °C (at 10 mmHg)
Refractive Index (n ²⁰ /D)	1.6570
Flash Point	110 °C
Vapor Pressure	0.013 hPa at 20 °C
Solubility	Insoluble in water; miscible with ethanol, ether, benzene, and chloroform.

Experimental Protocols

The following protocol details a standard laboratory procedure for the synthesis of **1-bromonaphthalene** from naphthalene. This method is adapted from a well-established procedure published in Organic Syntheses.

Synthesis of 1-Bromonaphthalene via Direct Bromination

This protocol describes the preparation of **1-bromonaphthalene** by the direct bromination of naphthalene in a carbon tetrachloride solvent.

Materials & Equipment:

- Naphthalene (512 g, 4 moles)

- Carbon tetrachloride (275 g, 170 cc)
- Bromine (707 g, 220 cc, 4.4 moles)
- Powdered or granulated sodium hydroxide (20-30 g)
- 2-L flask
- Mechanical stirrer
- Efficient reflux condenser
- Dropping funnel
- Steam bath
- Water trap
- Apparatus for fractional distillation under reduced pressure

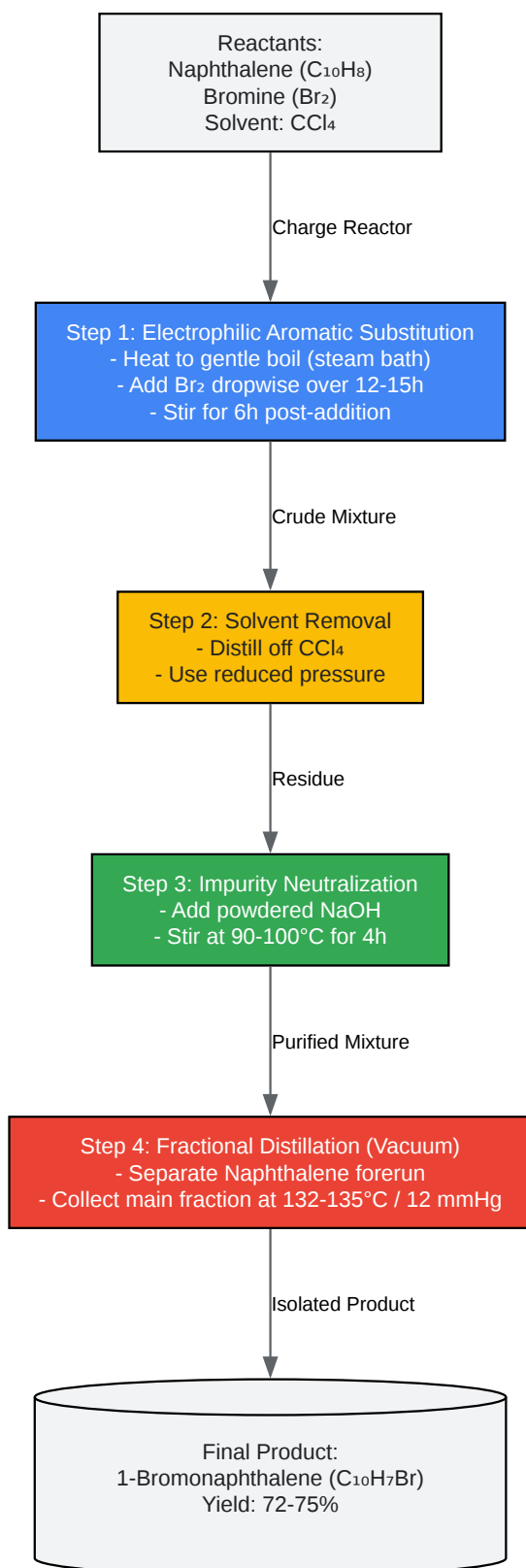
Procedure:

- **Reaction Setup:** In a 2-L flask, combine 512 g of naphthalene and 275 g of carbon tetrachloride. Equip the flask with a stirrer, a reflux condenser, and a dropping funnel with its stem positioned below the liquid surface. Connect the top of the condenser to a water trap to capture hydrogen bromide gas.
- **Addition of Bromine:** Warm the mixture to a gentle boil on a steam bath. Slowly add 707 g of bromine from the dropping funnel over a period of 12 to 15 hours. The addition rate should be controlled to minimize the escape of bromine with the evolved hydrogen bromide.
- **Reaction Completion:** After the bromine addition is complete, continue warming and stirring the mixture on the steam bath for approximately six hours, or until the evolution of hydrogen bromide ceases.
- **Solvent Removal:** Remove the carbon tetrachloride by distilling it from the steam bath under slightly reduced pressure.

- Purification (Base Wash): To the residue, add 20-30 g of powdered sodium hydroxide. Stir this mixture at 90–100 °C for four hours. This step is crucial to remove impurities that could later decompose and release hydrogen bromide.
- Fractional Distillation: Transfer the liquid to a flask and perform a fractional distillation under reduced pressure.
 - Collect the forerun, which contains unreacted naphthalene. This can be chilled and filtered to recover the naphthalene.
 - Collect the main fraction of **1-bromonaphthalene**, which distills at 132–135 °C at 12 mmHg.
 - Collect the high-boiling fraction, which consists of dibromonaphthalene.
- Final Yield: Systematically redistill the intermediate fractions and filtrates to maximize recovery. This procedure typically yields 600–620 g (72–75% of the theoretical amount) of colorless **1-bromonaphthalene**.

Visualization of Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of **1-bromonaphthalene** as described in the protocol above.



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Caption: Workflow for the Synthesis of **1-Bromonaphthalene**.

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References

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- To cite this document: BenchChem. [1-Bromonaphthalene molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7761076#1-bromonaphthalene-molecular-weight-and-formula]

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